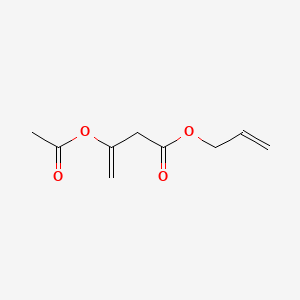
Allyl 3-(acetoxy)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-(acetoxy)but-3-enoate: is an organic compound with the molecular formula C9H12O4 . It is an ester derived from the reaction of allyl alcohol and 3-(acetoxy)but-3-enoic acid. This compound is characterized by its unique structure, which includes an allyl group and an acetoxy group attached to a butenoate backbone. It is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Allyl 3-(acetoxy)but-3-enoate can be synthesized through an esterification reaction between allyl alcohol and 3-(acetoxy)but-3-enoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 3-(acetoxy)but-3-enoate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Corresponding alcohols.
Substitution: Substituted esters or ethers.
Scientific Research Applications
Chemistry:
- Allyl 3-(acetoxy)but-3-enoate is used as a building block in organic synthesis. It can be used to introduce allyl and acetoxy groups into target molecules, facilitating the synthesis of complex organic compounds.
Biology:
- The compound is used in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of molecules with specific biological activities.
Medicine:
- This compound is used in the development of new drugs and therapeutic agents. Its ability to undergo various chemical reactions makes it a valuable intermediate in medicinal chemistry.
Industry:
- In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and versatility make it a useful compound in material science.
Mechanism of Action
The mechanism of action of Allyl 3-(acetoxy)but-3-enoate involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the conditions used. For example, in oxidation reactions, the compound may target specific functional groups, leading to the formation of oxidized products. In substitution reactions, the acetoxy group can be replaced by other nucleophiles, resulting in the formation of substituted esters or ethers.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: This compound is similar in structure to Allyl 3-(acetoxy)but-3-enoate but contains a bromomethyl group instead of an acetoxy group. It is used in similar chemical reactions and has applications in organic synthesis.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: This compound contains a tributylstannyl group and is used in allylation reactions. It has similar reactivity to this compound and is used in the synthesis of bioactive molecules.
Uniqueness:
- This compound is unique due to its combination of an allyl group and an acetoxy group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in various scientific research applications.
Properties
CAS No. |
85455-69-2 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
prop-2-enyl 3-acetyloxybut-3-enoate |
InChI |
InChI=1S/C9H12O4/c1-4-5-12-9(11)6-7(2)13-8(3)10/h4H,1-2,5-6H2,3H3 |
InChI Key |
SXFHHVGLBFBLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=C)CC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


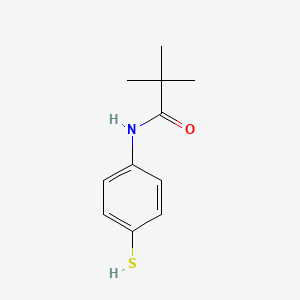
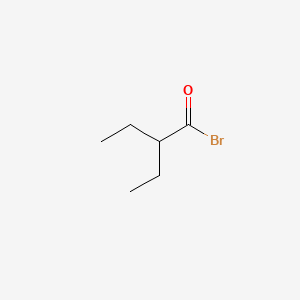

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

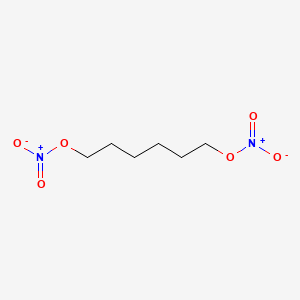
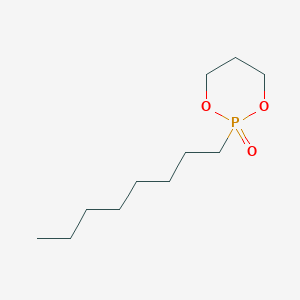
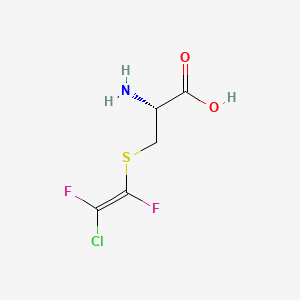
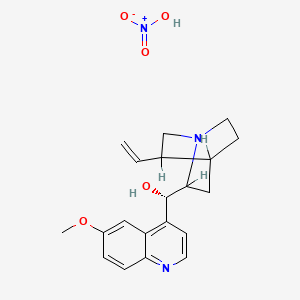

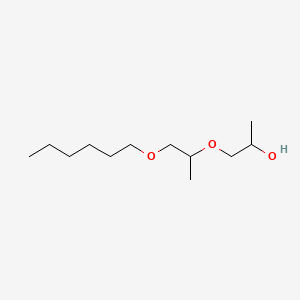
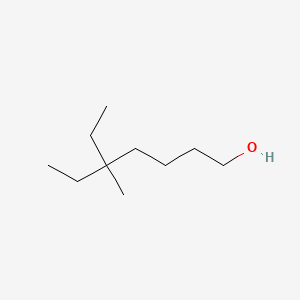

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
